molecular formula C15H18O3 B14790379 2-Phenacylcyclohexane-1-carboxylic acid

2-Phenacylcyclohexane-1-carboxylic acid

Cat. No.: B14790379
M. Wt: 246.30 g/mol
InChI Key: RKPPDKWMENPRKR-UHFFFAOYSA-N
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Description

2-Phenacylcyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a cyclohexane ring substituted with a phenacyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenacylcyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Phenacyl Group: The phenacyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The resulting phenacylcyclohexane can be further carboxylated using carbon dioxide in the presence of a strong base like sodium hydroxide to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenacylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The phenacyl group can undergo electrophilic substitution reactions, where the phenyl ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenacyl derivatives.

Scientific Research Applications

2-Phenacylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenacylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phenacyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Similar structure but lacks the phenacyl group.

    Phenylacetic acid: Contains a phenyl group and a carboxylic acid group but lacks the cyclohexane ring.

    Benzoylcyclohexane: Contains a benzoyl group and a cyclohexane ring but lacks the carboxylic acid group.

Uniqueness

2-Phenacylcyclohexane-1-carboxylic acid is unique due to the presence of both the phenacyl group and the carboxylic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-phenacylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPPDKWMENPRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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